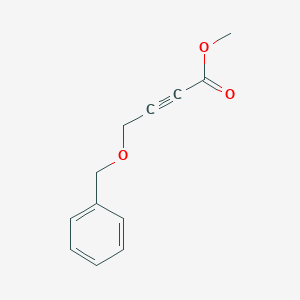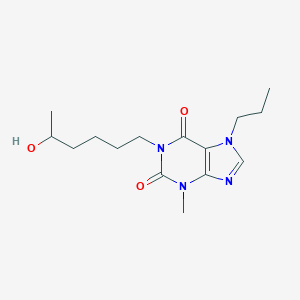
安息香酸ベンジル
概要
説明
安息香酸ベンジルは、サリチル酸エステルのファミリーに属する有機化合物です。サリチル酸とベンジルアルコールのエステル化によって生成されます。この化合物は、その甘くフローラルな香りで広く知られており、香料および化粧品業界で好まれて使用されています。 安息香酸ベンジルはUV光吸収剤としても使用され、わずかに臭いを帯びたほぼ無色の液体として現れます .
2. 製法
合成経路と反応条件: 安息香酸ベンジルは、サリチル酸とベンジルアルコールのエステル化反応によって合成されます。この反応は通常、硫酸などの触媒を必要とし、プロセスを促進します。反応は制御された温度で行われ、通常100°C〜120°Cの範囲です。 水は副産物として生成され、反応を完了させるために継続的に除去されます .
工業的製造方法: 工業的な設定では、安息香酸ベンジルは担持触媒を使用して製造できます。たとえば、酸化亜鉛を担持触媒として用いるプロセスでは、反応を140°C〜160°Cの温度で10〜40時間行うことができます。 この方法は、高い製品収率を提供し、無機塩廃水の生成を削減します .
科学的研究の応用
Benzyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for crystalline synthetic musks.
Biology: Investigated for its potential as a UV light absorber in sunscreen formulations.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its relation to salicylic acid.
Industry: Widely used in the fragrance industry as a fixative and in the formulation of perfumes and skincare products .
作用機序
安息香酸ベンジルは、主にUV光を吸収する能力によってその効果を発揮します。その構造におけるオルト置換により、分子内水素結合を形成することができ、UV吸収特性が向上します。 これにより、日焼け止め製品で使用した場合、皮膚をUV放射線から効果的に保護することができます . さらに、その芳香族構造により、さまざまな分子標的に作用することができ、その香りの特性に寄与しています .
類似化合物:
サリチル酸メチル: サリチル酸の別のエステルで、ウィンターグリーンの香りで知られ、局所鎮痛剤に使用されています。
サリチル酸エチル: 構造は似ていますが、ベンジル基の代わりにエチル基があり、香料および香料に使用されています。
サリチル酸フェニル: UV吸収剤として、およびプラスチックやラッカーの製剤に使用されます。
安息香酸ベンジルの独自性: 安息香酸ベンジルは、甘くフローラルな香りとそのUV吸収剤としての有効性の独自の組み合わせによって際立っています。 香りの鮮やかさを抑えることなく、香水の中で固定剤として作用できることは、化粧品業界で特に価値があります .
生化学分析
Biochemical Properties
Benzyl salicylate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the esterification and hydrolysis processes. For instance, esterases can hydrolyze benzyl salicylate into salicylic acid and benzyl alcohol. These interactions are crucial for the compound’s metabolism and its subsequent biological effects .
Cellular Effects
Benzyl salicylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the inflammatory response and oxidative stress. Additionally, benzyl salicylate can modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .
Molecular Mechanism
At the molecular level, benzyl salicylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, benzyl salicylate can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is similar to that of salicylic acid, a known anti-inflammatory agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl salicylate can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Long-term studies have shown that benzyl salicylate can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of benzyl salicylate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, benzyl salicylate can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
Benzyl salicylate is involved in several metabolic pathways, primarily through its conversion to salicylic acid and benzyl alcohol. Enzymes such as esterases and cytochrome P450s play a crucial role in its metabolism. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, benzyl salicylate is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its distribution in the bloodstream. Additionally, benzyl salicylate can accumulate in lipid-rich tissues due to its lipophilic nature, affecting its localization and bioavailability .
Subcellular Localization
Benzyl salicylate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. These localizations are critical for its activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl salicylate is synthesized through an esterification reaction between salicylic acid and benzyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under controlled temperatures, usually ranging from 100°C to 120°C. Water is produced as a byproduct and is continuously removed to drive the reaction towards completion .
Industrial Production Methods: In industrial settings, benzyl salicylate can be produced using supported catalysts. For example, a process involving zinc oxide as a supported catalyst allows the reaction to occur at temperatures between 140°C and 160°C for 10-40 hours. This method offers high product yield and reduces the production of inorganic salt wastewater .
化学反応の分析
反応の種類: 安息香酸ベンジルは、以下を含むさまざまな化学反応を起こします。
加水分解: 安息香酸ベンジル中のエステル結合は、酸性または塩基性条件下で加水分解されて、サリチル酸とベンジルアルコールを生成できます。
酸化: 安息香酸ベンジルは、ベンズアルデヒドとサリチル酸を生成するように酸化できます。
置換: ベンジル基は、特に強い求核剤の存在下で置換反応を起こすことができます。
一般的な試薬と条件:
加水分解: 水を含む酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。
置換: 水酸化物イオンやアミンなどの求核剤。
生成される主な生成物:
加水分解: サリチル酸とベンジルアルコール。
酸化: ベンズアルデヒドとサリチル酸。
置換: 使用される求核剤に応じて、さまざまな置換ベンジル誘導体。
4. 科学研究の応用
安息香酸ベンジルは、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、および結晶性合成ムスクの溶媒として使用されます。
生物学: 日焼け止め製剤におけるUV光吸収剤としての可能性について調査されています。
医学: サリチル酸との関連性から、抗炎症作用と鎮痛作用について研究されています。
類似化合物との比較
Methyl Salicylate: Another ester of salicylic acid, known for its wintergreen scent and used in topical analgesics.
Ethyl Salicylate: Similar in structure but with an ethyl group instead of a benzyl group, used in flavorings and fragrances.
Phenyl Salicylate: Used as a UV absorber and in the formulation of plastics and lacquers.
Uniqueness of Benzyl Salicylate: Benzyl salicylate stands out due to its unique combination of a sweet, floral aroma and its effectiveness as a UV absorber. Its ability to act as a fixative in perfumes without depressing the vibrancy of the fragrance makes it particularly valuable in the cosmetic industry .
特性
IUPAC Name |
benzyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024598 | |
| Record name | Benzyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Thick liquid, Colorless liquid | |
CAS No. |
118-58-1 | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL SALICYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAO5MNK9TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °F (NTP, 1992), 24 °C, 23.4 °C | |
| Record name | BENZYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl salicylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of benzyl salicylate in the context of anti-inflammatory activity?
A1: Benzyl salicylate exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. [, ] This involves suppressing the phosphorylation of key proteins in the pathway, including IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and ultimately nuclear factor kappa B (NF-κB). [, ]
Q2: How does this inhibition of the NF-κB pathway translate to reduced inflammation?
A2: By inhibiting NF-κB, benzyl salicylate prevents the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response. [, ]
Q3: What is the molecular formula and weight of benzyl salicylate?
A3: Benzyl salicylate has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol.
Q4: Are there any spectroscopic techniques used to confirm the structure of synthesized benzyl salicylate?
A4: Yes, researchers often utilize Infrared (IR) spectroscopy to confirm the structure of synthesized benzyl salicylate by comparing the obtained spectra with those reported in the literature. [, ]
Q5: Has benzyl salicylate been used in the creation of materials with specific properties?
A5: Yes, benzyl salicylate has been utilized in the preparation of gradient refractive index (GRIN) rods. [] These rods exhibit a gradual change in refractive index along their length, leading to unique optical properties.
Q6: How is benzyl salicylate incorporated into these GRIN rods?
A6: Benzyl salicylate is used as a swelling agent in the swollen-gel polymerization of methyl methacrylate (MMA). [] The polymerization process within a poly(methyl methacrylate) (PMMA) tube leads to a controlled distribution of benzyl salicylate, resulting in the desired refractive index gradient.
Q7: What type of reactions has benzyl salicylate been synthesized through?
A7: Benzyl salicylate has been synthesized through various methods, including:
- Homogeneous reaction: This involves reacting sodium salicylate with benzyl chloride in dimethylformamide solvent under heated conditions without a phase transfer catalyst. []
- Interesterification: This involves reacting methyl salicylate with benzyl alcohol using dibutyltin oxide as a catalyst. []
- Transesterification: This reaction typically utilizes catalysts like Al2O3/ZrO2 and involves reacting methyl salicylate with benzyl alcohol. [, ]
Q8: Are there any advantages of using a honeycomb monolith as a catalyst support for the synthesis of benzyl salicylate via transesterification?
A8: Yes, using a honeycomb monolith coated with Al2O3/ZrO2 as a catalyst in the vapor-phase transesterification of methyl salicylate with benzyl alcohol exhibits several advantages compared to powder forms of the catalyst: []
- Enhanced Catalytic Activity: Honeycomb monoliths demonstrate approximately 1.4 times higher catalytic activity compared to powder catalysts, potentially due to increased surface area and improved mass transfer. []
- Sustainable Synthesis: Honeycomb monolith catalysts contribute to a more sustainable synthesis process, aligning with green chemistry principles. [, ]
Q9: Have computational methods been used to study benzyl salicylate?
A9: Yes, virtual screening using the open conformation of the large extracellular loop (LEL) of the CD81 receptor identified benzyl salicylate as a potential inhibitor of the CD81-LEL—HCV-E2 interaction. [] This highlights the use of computational approaches in identifying the compound's potential biological activities.
Q10: Has modifying the structure of benzyl salicylate been explored for improving its activity?
A10: Yes, researchers have synthesized numerous benzyl salicylate derivatives with varying substitutions to investigate their ability to inhibit the CD81-LEL–HCV-E2 interaction. [, ]
Q11: What was the outcome of these structural modifications?
A11: Unfortunately, none of the synthesized derivatives exhibited higher inhibitory potency compared to the parent compound, benzyl salicylate. [, ] This suggests that the original structure might be crucial for its observed activity.
Q12: What is known about the metabolism of benzyl salicylate in the body?
A12: Studies indicate that benzyl salicylate is metabolized primarily into salicylic acid. [] This metabolic conversion is an important consideration when evaluating the compound's safety and potential toxicity.
Q13: Are there differences in the concentrations reached by benzyl salicylate and its metabolite, salicylic acid, after application on the skin?
A13: Yes, physiologically based pharmacokinetic (PBPK) modeling for a face cream containing benzyl salicylate predicted a significantly higher maximum concentration (Cmax) for the metabolite salicylic acid (93.2 nM) compared to the parent compound benzyl salicylate (1 nM). []
Q14: What cell line is commonly used to investigate the anti-inflammatory effects of benzyl salicylate?
A14: RAW 264.7 macrophages, a mouse leukemic monocyte macrophage cell line, are often employed to study the anti-inflammatory activity of benzyl salicylate in vitro. [, ]
Q15: Beyond its anti-inflammatory potential, what other biological activities of benzyl salicylate have been explored in cellular models?
A15: Researchers investigated the nephroprotective potential of benzyl salicylate against cisplatin-induced toxicity in LLC-PK1 cells, a pig kidney epithelial cell line. []
Q16: What were the findings of this nephroprotective study?
A16: Benzyl salicylate demonstrated significant protection against cisplatin-induced apoptosis in LLC-PK1 cells, indicating its potential as a nephroprotective agent. []
Q17: Is there any evidence of benzyl salicylate causing contact allergy?
A17: Yes, there are reported cases of allergic contact dermatitis attributed to benzyl salicylate present in various products, including hair products and cosmetics. [, , ]
Q18: What is being done to address this concern about contact allergy?
A18: The American Contact Dermatitis Society has included benzyl salicylate in its updated Core Allergen Series (2020) to enhance the detection of potential allergies in patients. []
Q19: Are there any safety concerns regarding the use of benzyl salicylate in cosmetic products?
A19: While generally considered safe for cosmetic use, there are concerns about potential long-term effects, particularly regarding its endocrine-disrupting potential. [, ] Further research, especially through in vivo studies, is essential to fully understand the long-term safety of benzyl salicylate.
Q20: What analytical techniques are commonly employed for the quantification of benzyl salicylate and related compounds in various matrices?
A20: High-performance liquid chromatography (HPLC) coupled with a diode array detector is a widely used technique for the simultaneous determination of benzyl salicylate and other allergens in cosmetics. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is employed for analyzing benzyl salicylate in complex mixtures, such as essential oils and environmental samples. [, , , ]
Q21: Has benzyl salicylate been detected in environmental samples?
A21: Yes, benzyl salicylate has been found in wastewater treatment plant (WWTP) influents, effluents, sewage sludge, and even surface water samples, raising concerns about its potential environmental impact. []
Q22: What are the potential risks associated with the presence of benzyl salicylate in the environment?
A22: Studies show that benzyl salicylate can pose risks to aquatic organisms. Notably, it exhibits a high risk to freshwater algae and a medium risk to fish, highlighting the importance of monitoring its presence in aquatic environments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
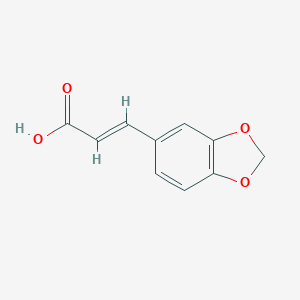


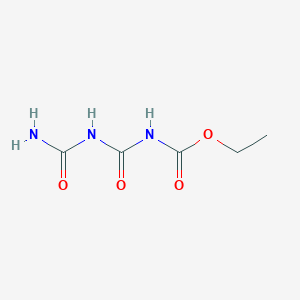
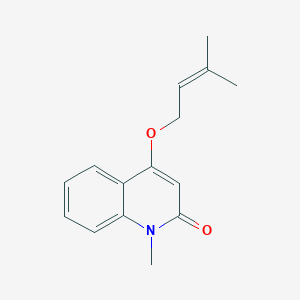

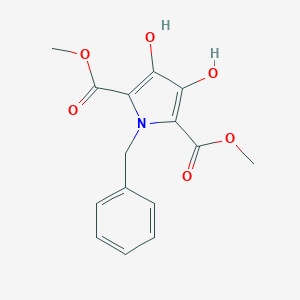
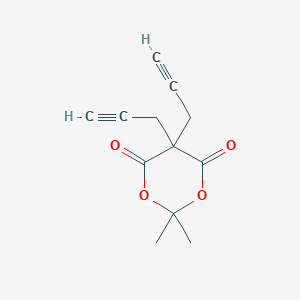
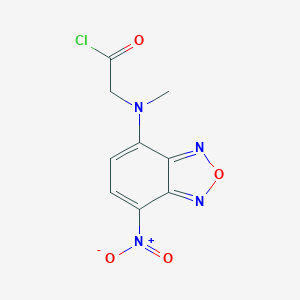
![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)
